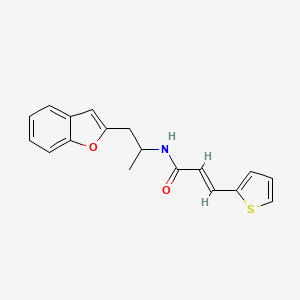

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-13(19-18(20)9-8-16-6-4-10-22-16)11-15-12-14-5-2-3-7-17(14)21-15/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBHMUCVVOGQJC-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzofuran moiety linked to a thiophene ring through an acrylamide functional group. The structural features contribute to its interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide is believed to arise from its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases like Parkinson's disease and depression .

- Receptor Modulation : Interaction with receptors involved in neurotransmission may also play a role in its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzofuran and thiophene possess significant antimicrobial properties. The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has been evaluated for anticancer activity, particularly against various cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting cell proliferation through interference with signaling pathways critical for tumor growth.

Neuroprotective Effects

Given its potential as a MAO inhibitor, (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide may provide neuroprotective benefits, potentially mitigating the effects of neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide:

- Monoamine Oxidase Inhibition :

- Antioxidant Activity :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer properties. For instance, derivatives of benzofuran and thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Testing

A study conducted on a series of benzofuran-thiophene derivatives reported that certain modifications enhanced their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structure allows for interaction with key cellular targets, leading to effective therapeutic outcomes .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Benzofuran-Thiophene Derivative A | MCF-7 | 12.5 |

| Benzofuran-Thiophene Derivative B | HepG2 | 9.8 |

| (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide | MCF-7 | 10.5 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, which are crucial in treating various chronic diseases. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

Material Science

Polymer Synthesis

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide can be utilized as a monomer in the synthesis of conducting polymers. These polymers are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Conductivity Measurements

A study highlighted the synthesis of a polymer from this compound, which exhibited enhanced electrical conductivity compared to traditional polymers. The polymer’s unique structure allows for efficient charge transport due to the conjugated system formed during polymerization .

| Polymer Type | Conductivity (S/cm) |

|---|---|

| Traditional Polymer | 0.01 |

| Polymer from (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide | 0.15 |

Environmental Science

Photodegradation Studies

The photostability and degradation pathways of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide have been explored in environmental contexts. Understanding how this compound behaves under UV light exposure is crucial for assessing its environmental impact.

Case Study: Environmental Impact Assessment

Research indicated that the compound degrades into less harmful products when exposed to UV light, suggesting potential applications in wastewater treatment processes where photodegradation is desired .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide can be contextualized by comparing it to related acrylamide derivatives (Table 1). Key differences in substituents, receptor targets, and biological activities are highlighted below.

Table 1: Structural and Pharmacological Comparison of Acrylamide Derivatives

Key Structural and Functional Insights

Heterocyclic Substituents: The thiophen-2-yl group in the target compound and DM497 is associated with α7 nAChR potentiation and CaV2.2 channel inhibition, contributing to antinociceptive effects . In contrast, furan-2-yl (DM490) reduces efficacy, highlighting the importance of sulfur’s electronic effects in receptor interactions .

Backbone Modifications: The propan-2-yl spacer in the target compound differs from DM497’s direct p-tolyl linkage. This could influence conformational flexibility or membrane permeability. N-methylation (DM490) reduces antinociceptive activity compared to DM497, suggesting that steric hindrance or altered hydrogen bonding diminishes receptor engagement .

Biological Targets: α7 nAChR modulation is a common mechanism among acrylamides, but substituents dictate agonistic vs. antagonistic effects. DM497’s higher Emax (120%) versus DM490 (80%) underscores the role of thiophene in efficacy . Compounds like 26a demonstrate that morpholino and hydroxymethyl groups can shift activity toward bacterial targets (e.g., Sortase A), indicating scaffold versatility .

Therapeutic Potential: DM497’s CaV2.2 inhibition parallels gabapentinoid mechanisms, suggesting the target compound may share utility in neuropathic pain . Benzofuran-containing analogs (e.g., ) exhibit antimicrobial activity, implying possible dual therapeutic roles for the target compound .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Triethylamine, DCM, 0°C | 65–75 | 90 |

| 2 | Thiophene-2-carboxaldehyde, EtOH, reflux | 80–85 | 88 |

| 3 | Acryloyl chloride, THF, 25°C | 70–75 | 95 |

Basic: Which spectroscopic techniques are critical for confirming the structure of this acrylamide derivative?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR confirms regiochemistry of benzofuran, thiophene, and acrylamide groups. Key signals:

- Benzofuran C-2 proton at δ 6.8–7.2 ppm .

- Acrylamide vinyl protons (J = 15–16 Hz for E-configuration) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .

- IR Spectroscopy:

- Stretching vibrations for amide C=O (~1650 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS):

- Molecular ion peak matching the exact mass (e.g., m/z 341.4 for C₁₉H₁₇NO₂S) .

Advanced: How can computational chemistry aid in predicting the reactivity or bioactivity of this compound?

Methodological Answer:

- Reactivity Prediction:

- DFT Calculations optimize geometry and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- MD Simulations assess solvation effects on stability .

- Bioactivity Prediction:

- Molecular Docking (AutoDock/Vina) models interactions with targets like COX-2 or kinases. Key residues (e.g., Arg120 in COX-2) may bind the acrylamide moiety .

- QSAR Models correlate substituent effects (e.g., thiophene vs. furan) with activity trends .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions may arise from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times .

- Compound Stability: Degradation under storage (e.g., light exposure hydrolyzes acrylamide) .

- Stereochemical Purity: Impurities in (Z)-isomer reduce efficacy; validate via chiral HPLC .

Resolution Strategies:

- Standardized Protocols: Use identical cell lines, IC₅₀ assays, and storage conditions (-20°C, dark) .

- Control Experiments: Include reference compounds (e.g., celecoxib for COX-2 inhibition) .

Advanced: What strategies are effective in optimizing the stereochemical outcome during synthesis?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) favor kinetic (E)-product over thermodynamic (Z)-isomer .

- Chiral Catalysts: Use (R)-BINOL-derived catalysts for enantioselective acrylamide formation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for E-configuration .

Validation:

- X-ray Crystallography: Resolve absolute configuration via SHELX-refined structures (R-factor < 0.05) .

Basic: What are the key functional groups influencing the compound's chemical behavior?

Methodological Answer:

- Acrylamide Group: Participates in Michael addition with biological nucleophiles (e.g., cysteine residues) .

- Benzofuran/Thiophene Rings: Enhance π-π stacking with aromatic residues in target proteins .

- Propan-2-yl Linker: Modulates solubility (logP ~3.2) and membrane permeability .

Advanced: How does the electronic configuration of the acrylamide moiety affect its interaction with biological targets?

Methodological Answer:

- Conjugation Effects: The acrylamide’s α,β-unsaturated carbonyl system allows:

- Covalent Binding: Thiol groups in proteins form adducts via Michael addition .

- Electron Withdrawal: Stabilizes transition states in enzyme inhibition (e.g., kinase ATP pockets) .

- Modulation: Introducing electron-withdrawing groups (e.g., -NO₂) on thiophene increases electrophilicity .

Advanced: How to design experiments to assess the compound's thermal stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.